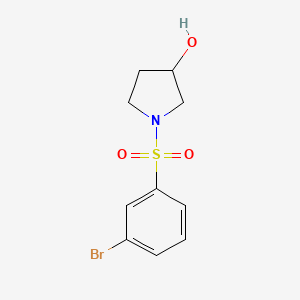![molecular formula C12H24N2O2 B1529358 tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate CAS No. 1310213-19-4](/img/structure/B1529358.png)
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as "tert-butyl (6-methyl-3-piperidinyl)methylcarbamate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) . This indicates that the compound has a piperidine ring with a methyl group at the 6th position and a carbamate group attached to the nitrogen of the piperidine ring.
Applications De Recherche Scientifique
α-Aminated Methyllithium Catalysis
A study by Ortiz, Guijarro, and Yus (1999) explores the catalysis involving tert-butyl N-(chloromethyl)-N-methyl carbamate in the presence of lithium powder and catalytic 4,4′-di-tert-butylbiphenyl (DTBB). This process, conducted at -78°C, leads to functionalized carbamates, demonstrating the compound's utility in synthesizing substituted 1,2-diols from carbonyl compounds through deprotection techniques (Ortiz, Guijarro, & Yus, 1999).
Synthesis and Diels-Alder Reaction
Research by Padwa, Brodney, and Lynch (2003) describes the use of tert-butyl carbamates in the preparation and Diels-Alder reaction of 2-amido substituted furan, highlighting the compound's role in generating intermediates for further synthetic applications (Padwa, Brodney, & Lynch, 2003).
Chemoselective Transformations
Sakaitani and Ohfune (1990) studied the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research demonstrates the compound's effectiveness in converting N-tert-butoxycarbonyl and N-benzyloxycarbonyl groups into N-ester type compounds under mild conditions, showcasing its utility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Spirocyclopropanated Analogues Synthesis
Brackmann et al. (2005) detail the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, demonstrating the compound's application in the development of agrochemicals. This synthesis involves a cocyclization process, highlighting the compound's versatility in generating structurally complex molecules (Brackmann et al., 2005).
Isomorphous Crystal Structures
A study by Baillargeon et al. (2017) on tert-butyl carbamates explores the isomorphous crystal structures of derivatives, providing insights into hydrogen and halogen bonds involving carbonyl groups. This research contributes to our understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXUMFZHNHWZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)
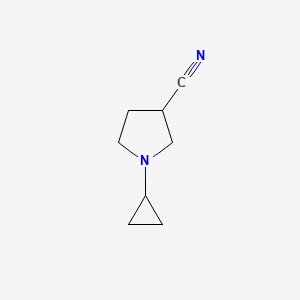
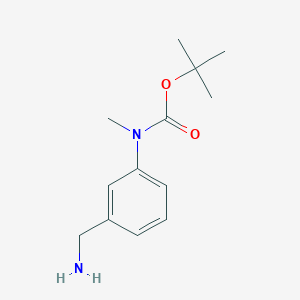
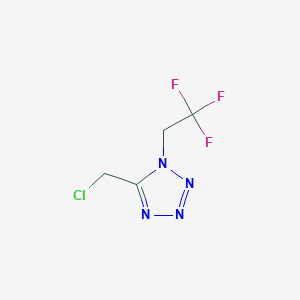
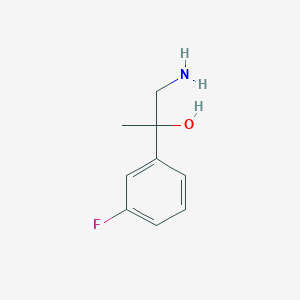
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
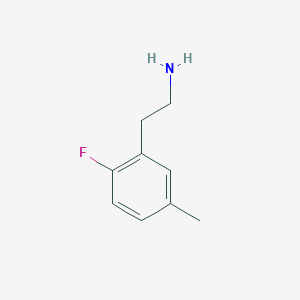
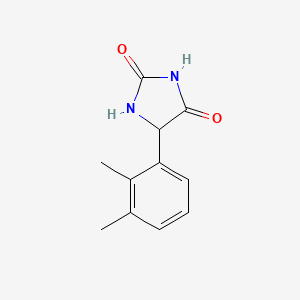
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)

